molecular formula C23H22FN3 B12784730 4V9C6Fbz7M CAS No. 321344-57-4

4V9C6Fbz7M

Cat. No.: B12784730
CAS No.: 321344-57-4
M. Wt: 359.4 g/mol
InChI Key: KVBWUPVGVUIAIX-FQEVSTJZSA-N
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Description

The compound "4V9C6Fbz7M" is a coordination complex characterized by a central metal ion (denoted as "M") surrounded by ligands, including fluoride (F⁻) and benzyl (bz) groups. Such complexes are typically employed in catalysis, material science, or medicinal chemistry due to their redox activity and ligand-exchange properties. The presence of benzyl ligands may confer stability and modulate electronic properties, analogous to organometallic compounds like ferrocene derivatives .

Properties

CAS No.

321344-57-4

Molecular Formula

C23H22FN3

Molecular Weight

359.4 g/mol

IUPAC Name

(8aS)-7-[5-(4-fluorophenyl)-4-pyridin-4-yl-1H-pyrrol-3-yl]-1,2,3,5,6,8a-hexahydroindolizine

InChI

InChI=1S/C23H22FN3/c24-19-5-3-17(4-6-19)23-22(16-7-10-25-11-8-16)21(15-26-23)18-9-13-27-12-1-2-20(27)14-18/h3-8,10-11,14-15,20,26H,1-2,9,12-13H2/t20-/m0/s1

InChI Key

KVBWUPVGVUIAIX-FQEVSTJZSA-N

Isomeric SMILES

C1C[C@H]2C=C(CCN2C1)C3=CNC(=C3C4=CC=NC=C4)C5=CC=C(C=C5)F

Canonical SMILES

C1CC2C=C(CCN2C1)C3=CNC(=C3C4=CC=NC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine involves multiple steps, starting with the preparation of the pyrrole ring, followed by the introduction of the fluorophenyl and pyridinyl groups. The final step involves the formation of the hexahydroindolizine core. The reaction conditions typically include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to the central nervous system.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways involved may include the modulation of neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4V9C6Fbz7M, two structurally and functionally related coordination complexes are analyzed below. Key properties are summarized in Table 1.

Hexacyanoferrate(III) Potassium (K₃[Fe(CN)₆])

  • Structure : Central Fe³⁺ ion coordinated to six cyanide (CN⁻) ligands in an octahedral geometry.
  • Function : Acts as an oxidizing agent in analytical chemistry (e.g., detecting Fe²⁺ ions) and electroplating .
  • Comparison with 4V9C6Fbz7M: Both exhibit a coordination number of 5. K₃[Fe(CN)₆] is redox-active but lacks the steric bulk of benzyl ligands, limiting its application in asymmetric catalysis .

Dichlorobis(ethylenediamine)cobalt(III) Chloride ([Co(en)₂Cl₂]Cl)

  • Structure : Co³⁺ center bound to two ethylenediamine (en) ligands and two chloride ions, forming an octahedral complex.
  • Function : Used in stereochemistry studies and as a precursor for cobalt-based catalysts .
  • Comparison with 4V9C6Fbz7M: Both utilize mixed ligand systems (organic and inorganic). [Co(en)₂Cl₂]Cl employs bidentate en ligands, increasing structural rigidity compared to monodentate benzyl groups in 4V9C6Fbz7M. The chloride ligands in [Co(en)₂Cl₂]Cl facilitate ligand substitution reactions, whereas fluoride in 4V9C6Fbz7M may enhance Lewis acidity .

Table 1: Comparative Analysis of 4V9C6Fbz7M and Similar Compounds

Property 4V9C6Fbz7M K₃[Fe(CN)₆] [Co(en)₂Cl₂]Cl
Central Metal Ion M (hypothetical, e.g., Fe³⁺) Fe³⁺ Co³⁺
Ligands F⁻, benzyl (bz) CN⁻ Cl⁻, ethylenediamine (en)
Coordination Number 6 6 6
Geometry Octahedral (assumed) Octahedral Octahedral
Primary Applications Catalysis, medicine Analytical reagent Stereochemical studies
Redox Activity High (benzyl modulates) High (Fe³⁺/Fe²⁺ couple) Moderate (Co³⁺/Co²⁺)
Solubility Polar/nonpolar solvents Polar solvents Polar solvents
Key Reference

Research Findings and Discussion

Ligand Influence on Reactivity : The benzyl ligands in 4V9C6Fbz7M likely enhance its stability in organic media compared to K₃[Fe(CN)₆], which is water-soluble but decomposes in acidic conditions .

Catalytic Potential: Mixed-ligand complexes like 4V9C6Fbz7M show promise in asymmetric catalysis, leveraging the steric bulk of benzyl groups to control reaction stereoselectivity—a feature absent in [Co(en)₂Cl₂]Cl .

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